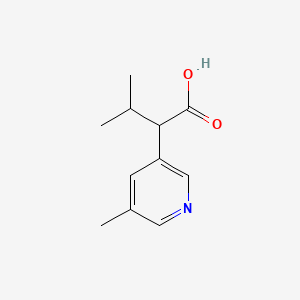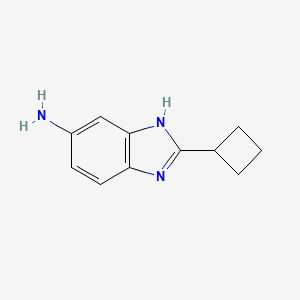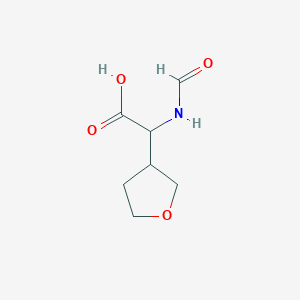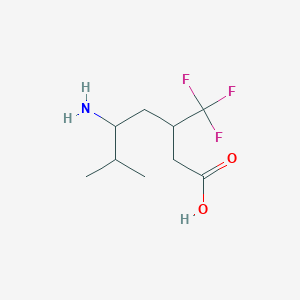
Methyl 2-(2,6-dimethylpyridin-4-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2,6-dimethylpyridin-4-yl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and a propanoate group, which is a derivative of propanoic acid.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(2,6-dimethylpyridin-4-yl)propanoate can be synthesized through the esterification of 2-(2,6-dimethylpyridin-4-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and allow for easier separation and purification of the product.
化学反応の分析
Types of Reactions
Methyl 2-(2,6-dimethylpyridin-4-yl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (e.g., bromine) in the presence of a catalyst for halogenation.
Major Products Formed
Hydrolysis: 2-(2,6-dimethylpyridin-4-yl)propanoic acid and methanol.
Reduction: 2-(2,6-dimethylpyridin-4-yl)propanol.
Substitution: Various substituted pyridine derivatives depending on the specific reaction conditions.
科学的研究の応用
Methyl 2-(2,6-dimethylpyridin-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
作用機序
The mechanism of action of methyl 2-(2,6-dimethylpyridin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, the ester may undergo hydrolysis to release the active carboxylic acid, which can then interact with its target. The pyridine ring may also participate in binding interactions with proteins or nucleic acids, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Methyl 2-(4-pyridyl)propanoate: Similar structure but lacks the methyl groups on the pyridine ring.
Ethyl 2-(2,6-dimethylpyridin-4-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(2,6-dimethylphenyl)propanoate: Similar structure but with a phenyl ring instead of a pyridine ring.
Uniqueness
Methyl 2-(2,6-dimethylpyridin-4-yl)propanoate is unique due to the presence of the 2,6-dimethylpyridine ring, which can influence its chemical reactivity and biological activity. The methyl groups on the pyridine ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
特性
CAS番号 |
154369-13-8 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
methyl 2-(2,6-dimethylpyridin-4-yl)propanoate |
InChI |
InChI=1S/C11H15NO2/c1-7-5-10(6-8(2)12-7)9(3)11(13)14-4/h5-6,9H,1-4H3 |
InChIキー |
LSUSGUHMNIVQQR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)C)C(C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13312398.png)
![Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine](/img/structure/B13312400.png)

![(2S)-2-Amino-N,3-dimethyl-N-[2-(pyridin-4-YL)ethyl]butanamide](/img/structure/B13312413.png)


![1-Oxa-5lambda6-thiaspiro[2.4]heptane-5,5-dione](/img/structure/B13312435.png)

![1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13312447.png)


![1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylmethanamine;hydrochloride](/img/structure/B13312467.png)


